PS-1145

概要

説明

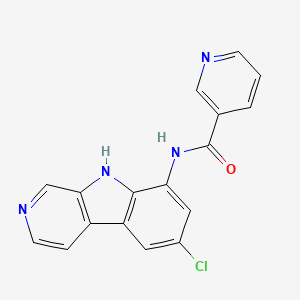

PS-1145は、IκBキナーゼ(IKK)の阻害剤として知られる化学化合物です。分子式はC17H11ClN4O、分子量は395.67です。 This compoundは主に、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)シグナル伝達を含むさまざまな生物学的経路への影響を研究するために、科学研究で使用されます .

準備方法

合成経路と反応条件

PS-1145の合成は、コア構造の調製から始まり、続いて官能基の導入が行われる複数のステップを伴います。具体的な合成経路と反応条件は、製造元によって異なり、機密情報です。 一般的な手法では、有機溶媒、触媒、および制御された反応条件を使用して、高純度および高収率を実現します .

工業生産方法

This compoundの工業生産は、通常、一貫性と効率を確保するために最適化された反応条件を用いた大規模合成を行います。このプロセスには、結晶化、精製、品質管理などのステップが含まれる場合があり、業界標準を満たしています。 この化合物は、多くの場合、固体形で生産され、研究アプリケーションではジメチルスルホキシド(DMSO)などの溶媒に溶解することができます .

化学反応の分析

反応の種類

PS-1145は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: この化合物は還元されて還元誘導体を形成する可能性があります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化は追加の酸素原子を持つ酸化誘導体を生成する可能性があり、一方、還元は酸素原子が少ない還元誘導体を生成する可能性があります .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: IκBキナーゼ阻害がさまざまな化学反応と経路に及ぼす影響を研究するために使用されます。

生物学: 細胞シグナル伝達、特にNF-κBシグナル伝達とその炎症と免疫応答における役割に関する研究に使用されます。

医学: NF-κBシグナル伝達が重要な役割を果たす癌などの疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Cancer Research

PS-1145 has been extensively studied for its potential therapeutic applications in various cancers due to its ability to inhibit NF-κB activity.

- Prostate Cancer : In studies involving prostate carcinoma cells, this compound inhibited both basal and induced NF-κB activity, leading to reduced cell proliferation and increased apoptosis. Specifically, it sensitized cancer cells to tumor necrosis factor-alpha-induced apoptosis and inhibited the expression of anti-apoptotic genes such as IL-6 and cyclins D1 and D2 .

- Skin Tumors : Research on DMBA-induced skin tumors in Wistar rats demonstrated that this compound enhanced apoptosis in tumor cells, suggesting its potential as a therapeutic agent against skin cancer .

- Nasopharyngeal Carcinoma : In vivo studies showed that this compound treatment affected nasopharyngeal carcinoma cell lines, indicating its potential role in managing this type of cancer .

Immunology

This compound's role in modulating immune responses has been investigated as well.

- Inflammation and Allergic Responses : this compound has been shown to impact inflammatory pathways by inhibiting NF-κB activation. This inhibition can reduce the expression of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation .

Mechanistic Studies

Research utilizing this compound has also focused on understanding the underlying mechanisms of various signaling pathways.

- Transcription Factor Studies : this compound has been used to explore the involvement of NF-κB in gene expression related to immune responses, such as IL-17A production in T cells .

Potential for Combination Therapies

The compound has been evaluated for its use in combination with other treatments to enhance therapeutic efficacy.

- Synergistic Effects : Studies suggest that combining this compound with other inhibitors or therapies may yield improved outcomes in cancer treatment by targeting multiple pathways simultaneously .

Data Table: Summary of this compound Applications

Case Study 1: Prostate Cancer Treatment

In a pivotal study, researchers treated androgen-independent prostate carcinoma cell lines with this compound. The results demonstrated a significant decrease in cell viability and a marked increase in apoptosis through caspase activation. The study highlighted the potential for this compound as a targeted therapy for advanced prostate cancer, particularly due to its selective inhibition of the NF-κB pathway.

Case Study 2: Skin Tumor Models

An investigation into the effects of this compound on skin tumors induced by DMBA revealed that treatment led to enhanced apoptotic rates compared to controls. This study provided insights into the compound's mechanism of action and its potential utility as an adjunct therapy in skin cancer management.

作用機序

PS-1145は、核因子κ-β(NF-κB)の阻害剤のリン酸化と分解を担当するIκBキナーゼを阻害することで、その効果を発揮します。このプロセスを阻害することにより、this compoundは

生物活性

PS-1145 is a small molecule inhibitor of IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. This pathway is often implicated in cancer progression, inflammation, and immune responses. The biological activity of this compound has been extensively studied across various cancer types, demonstrating its potential as a therapeutic agent.

This compound inhibits the phosphorylation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and preventing its translocation to the nucleus. This inhibition disrupts the transcription of genes involved in cell survival, proliferation, and inflammation. Key findings include:

- Downregulation of Anti-apoptotic Proteins : Treatment with this compound resulted in decreased levels of Bcl-2 and other transcription factors such as c-myc and Cyclin D1, which are critical for cell cycle regulation and survival .

- Induction of Apoptosis : In various cancer cell lines, this compound has been shown to induce caspase-dependent apoptosis, enhancing the sensitivity of cells to other apoptotic stimuli .

Case Studies

-

Nasopharyngeal Carcinoma (NPC) :

- A study demonstrated that this compound significantly suppressed tumor growth in NPC xenografts in nude mice. At a low dose (3 mg/kg), it inhibited subcutaneous tumor formation without apparent adverse effects .

- The treatment led to a marked reduction in phosphorylated p65 levels, confirming its role in inhibiting NF-κB activity .

- Chronic Myeloid Leukemia (CML) :

- Diffuse Large B-cell Lymphoma :

Summary of Research Findings

Safety Profile

In animal studies, this compound demonstrated a favorable safety profile with no significant adverse effects observed at therapeutic doses. This aspect is crucial for its potential clinical application as it indicates a manageable toxicity level during treatment .

特性

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRMBDHPALEPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433238 | |

| Record name | PS-1145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431898-65-6 | |

| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PS-1145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PS-1145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PS-1145 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PS-1145 is a potent and selective inhibitor of IκB kinase (IKK), specifically the IKKβ subunit. [, , , , , , ]

A: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , , ] This, in turn, blocks the nuclear translocation of the transcription factor NF-κB, hindering its ability to bind DNA and regulate the expression of target genes involved in inflammation, cell survival, and proliferation. [, , , , , , ]

ANone: this compound-mediated NF-κB inhibition can lead to various effects, including:

- Reduced expression of pro-inflammatory cytokines: Studies show decreased levels of IL-6, IL-8, TNFα, GM-CSF, and others in different cell types and disease models. [, , , , , , ]

- Increased sensitivity to apoptosis: This has been observed in multiple myeloma, pancreatic cancer, and other cancer cell lines. [, , , ]

- Suppression of angiogenesis: Reduced expression of pro-angiogenic factors like IL-8 has been documented. []

- Inhibition of osteoclastogenesis: Reduced differentiation and activity of osteoclasts have been reported. []

- Suppression of T cell activation and proliferation: This has been shown in both in vitro and in vivo models of autoimmunity and graft-versus-host disease. [, , , ]

A: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 366.81 g/mol. []

ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various environmental conditions is limited.

A: this compound acts as an enzyme inhibitor, specifically targeting IKKβ. It does not possess inherent catalytic properties itself. [, , , , , , ]

A: Researchers have employed quantitative structure-activity relationship (QSAR) models to predict the activity of this compound and related compounds. [] These models help understand the relationship between the chemical structure of the inhibitor and its inhibitory potency against IKKβ.

A: Yes, ordinary differential equations and mass action kinetics have been used to model the NF-κB signaling pathway and simulate the effects of this compound on IκB mRNA expression. [] These simulations provide insights into the dynamic behavior of the pathway upon IKKβ inhibition.

A: While specific details on the SAR of this compound are limited in the provided research, studies using IKK inhibitors of the β-carboline class, including this compound and MLX105, indicate the importance of structural features for their activity and selectivity. [, , ] Modifications to the core structure can impact their potency, selectivity, and pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。